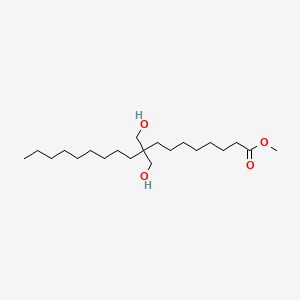
Methyl 9,9-bis(hydroxymethyl)octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 9,9-bis(hydroxymethyl)octadecanoate is an organic compound with the molecular formula C21H42O4 It is a derivative of octadecanoic acid, featuring two hydroxymethyl groups attached to the ninth carbon of the octadecanoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9,9-bis(hydroxymethyl)octadecanoate typically involves the esterification of 9,9-bis(hydroxymethyl)octadecanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 9,9-bis(hydroxymethyl)octadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.
Major Products Formed
Oxidation: The major products include 9,9-bis(formyl)octadecanoate or 9,9-bis(carboxyl)octadecanoate.
Reduction: The primary product is 9,9-bis(hydroxymethyl)octadecanol.
Substitution: Products vary depending on the nucleophile used, but may include ethers or amines.
Applications De Recherche Scientifique
Methyl 9,9-bis(hydroxymethyl)octadecanoate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: The compound can be utilized in the study of lipid metabolism and as a model compound for fatty acid derivatives.
Industry: It is used in the production of surfactants, lubricants, and as an intermediate in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism by which Methyl 9,9-bis(hydroxymethyl)octadecanoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes involved in lipid metabolism, influencing pathways such as fatty acid oxidation and synthesis. The hydroxymethyl groups can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl stearate: A simple ester of stearic acid, lacking the hydroxymethyl groups.
Methyl 9-hydroxyoctadecanoate: Contains a single hydroxyl group on the ninth carbon.
Methyl 9,12-dihydroxyoctadecanoate: Features two hydroxyl groups on the ninth and twelfth carbons.
Uniqueness
Methyl 9,9-bis(hydroxymethyl)octadecanoate is unique due to the presence of two hydroxymethyl groups on the same carbon atom, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
65313-01-1 |
|---|---|
Formule moléculaire |
C21H42O4 |
Poids moléculaire |
358.6 g/mol |
Nom IUPAC |
methyl 9,9-bis(hydroxymethyl)octadecanoate |
InChI |
InChI=1S/C21H42O4/c1-3-4-5-6-7-10-13-16-21(18-22,19-23)17-14-11-8-9-12-15-20(24)25-2/h22-23H,3-19H2,1-2H3 |
Clé InChI |
MLIDXYVDVKNFLB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(CCCCCCCC(=O)OC)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


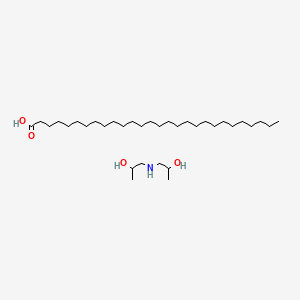
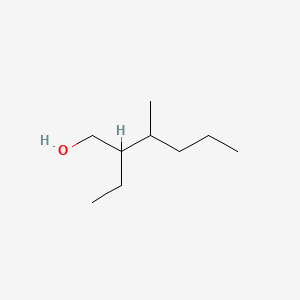

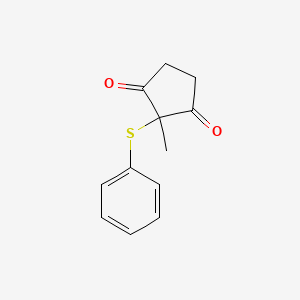
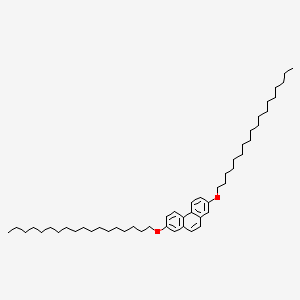
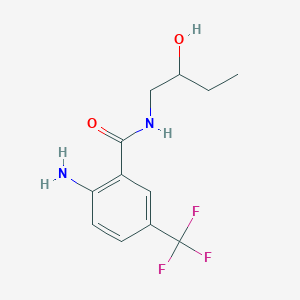
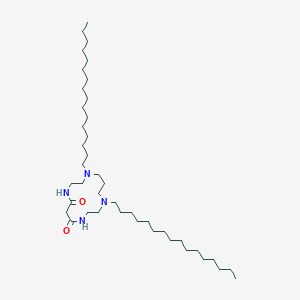
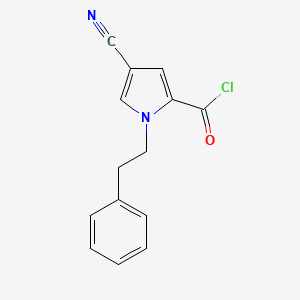
![Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14472920.png)
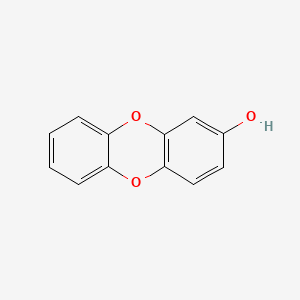


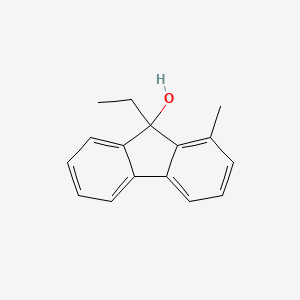
![4-Benzoyl-3-hydroxy-6-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14472942.png)
